Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d')bis(1,3)dithiol-4-yl)-

Description

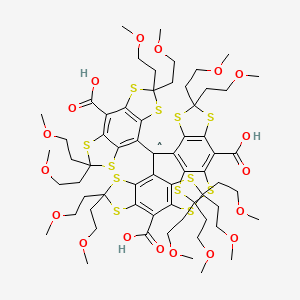

Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- is a complex organic compound belonging to the family of trityl radicals. These radicals are known for their stability and unique properties, making them valuable in various scientific and industrial applications. The compound is characterized by its paramagnetic nature, which allows it to be used as a spin label in electron paramagnetic resonance (EPR) spectroscopy.

Properties

CAS No. |

874618-81-2 |

|---|---|

Molecular Formula |

C64H87O18S12 |

Molecular Weight |

1529.2 g/mol |

InChI |

InChI=1S/C64H87O18S12/c1-71-25-13-59(14-26-72-2)83-44-38(45-51(41(56(65)66)50(44)89-59)90-60(84-45,15-27-73-3)16-28-74-4)37(39-46-52(91-61(85-46,17-29-75-5)18-30-76-6)42(57(67)68)53-47(39)86-62(92-53,19-31-77-7)20-32-78-8)40-48-54(93-63(87-48,21-33-79-9)22-34-80-10)43(58(69)70)55-49(40)88-64(94-55,23-35-81-11)24-36-82-12/h13-36H2,1-12H3,(H,65,66)(H,67,68)(H,69,70) |

InChI Key |

UNSMFUDALWFRFB-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1(SC2=C(C3=C(C(=C2S1)C(=O)O)SC(S3)(CCOC)CCOC)[C](C4=C5C(=C(C6=C4SC(S6)(CCOC)CCOC)C(=O)O)SC(S5)(CCOC)CCOC)C7=C8C(=C(C9=C7SC(S9)(CCOC)CCOC)C(=O)O)SC(S8)(CCOC)CCOC)CCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- involves several steps. One common method starts with the preparation of the diamagnetic precursor, tris(8-carboxy-2,2,6,6-tetramethylbenzo[1,2-d:4,5-d’]bis[1,3]dithiol-4-yl)methanol. This precursor is then treated with trifluoroacetic acid to generate the corresponding triarylmethyl cation. Nucleophilic quenching of this cation with triethyl phosphite produces the trityl radical containing a diethyl phosphonate moiety. Finally, hydrolysis of the phosphonate moiety yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The key steps include the preparation of the diamagnetic precursor, generation of the triarylmethyl cation, and nucleophilic quenching. These steps are optimized for large-scale production to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced, which is useful in various redox reactions.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products.

Scientific Research Applications

Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- has several scientific research applications:

Chemistry: Used as a spin label in EPR spectroscopy to study molecular structures and dynamics.

Biology: Employed in site-directed spin labeling to investigate the structure and function of biological macromolecules.

Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.

Industry: Applied in the development of new materials with specific magnetic and electronic properties

Mechanism of Action

The mechanism of action of methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- involves its paramagnetic nature. The unpaired electron in the radical interacts with external magnetic fields, making it useful in EPR spectroscopy and MRI. The compound’s stability under various conditions allows it to be used in a wide range of applications without significant degradation .

Comparison with Similar Compounds

Similar Compounds

Tris(8-carboxy-2,2,6,6-tetramethylbenzo[1,2-d4,5-d’]bis[1,3]dithiol-4-yl)methyl:

Tris(2,4,6-trichlorophenyl)methyl radical: Another trityl radical with different substituents, used in similar applications but with distinct properties.

Uniqueness

Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- is unique due to its specific substituents, which provide distinct electronic and steric properties. These properties enhance its stability and make it suitable for specialized applications in EPR spectroscopy and MRI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.